molecular formula C17H23NO4 B1376366 Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid CAS No. 1068522-17-7

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid

Cat. No. B1376366
M. Wt: 305.4 g/mol
InChI Key: KHCTXOGRWQLHBK-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid” is a chemical compound with the molecular formula C17H23NO4 . It is a white to yellow solid .


Molecular Structure Analysis

The molecular weight of “Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid” is 305.37 . The exact structure can be determined using techniques like NMR spectroscopy, but such data is not available in the current resources.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

Synthesis of Unnatural Amino Acids

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid has been utilized in the synthesis of various stereoisomers of unnatural amino acids. For example, a synthesis method for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, showcasing the compound's role in generating unnatural amino acids. This method allowed the production of either pure cis or trans acid and involved optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase. Ab initio calculations provided insights into the cis selectivity observed in the initial step of the synthesis (Bakonyi et al., 2013).

Crystal Structure Analysis

The compound has also been a subject of crystal structure analysis to understand conformational aspects, particularly in derivatives such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine. In this context, the study of the crystal structure was aimed at examining the role of N-methylation in determining peptide conformation. The analysis revealed that the conformation of the tert-butoxycarbonyl group was trans-trans, and the side chain had a folded conformation. The two phenyl rings in the structure were observed to be effectively perpendicular to one another, and a strong intermolecular O-H...O hydrogen bond was formed between the carboxylate hydroxyl group and the urethane carbonyl group (Jankowska et al., 2002).

Safety And Hazards

Safety data indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate precautions should be taken while handling this compound.

properties

IUPAC Name

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCTXOGRWQLHBK-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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